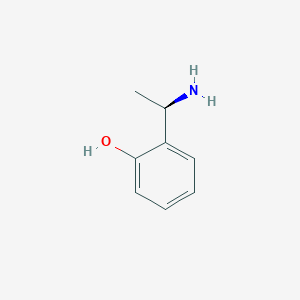

1,2-Diamino-3,4-ethylenedioxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

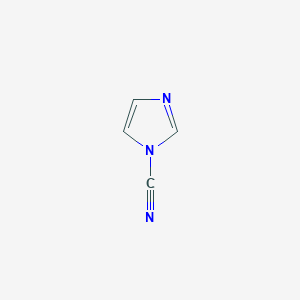

1,2-Diamino-3,4-ethylenedioxybenzene is a carbonyl-reactive fluorometric labeling agent . It reacts with aldehydes to produce highly fluorescent imidazole derivatives .

Molecular Structure Analysis

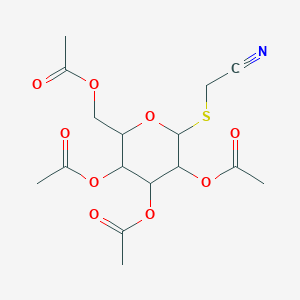

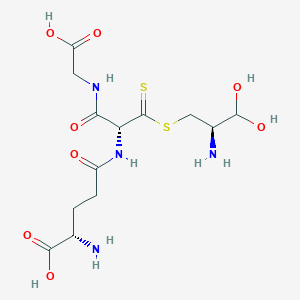

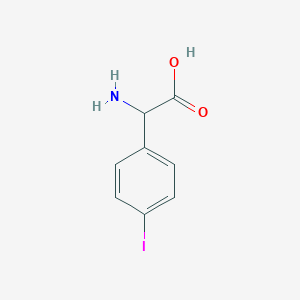

The molecular structure of 1,2-Diamino-3,4-ethylenedioxybenzene is represented by the formula C8H10N2O2, and it has a molecular weight of 166.18 .

Chemical Reactions Analysis

1,2-Diamino-3,4-ethylenedioxybenzene reacts with aldehydes to produce highly fluorescent imidazole derivatives . This reaction is used for fluorometric labeling.

Aplicaciones Científicas De Investigación

Fluorometric Labeling Agent

1,2-Diamino-3,4-ethylenedioxybenzene is primarily used as a carbonyl-reactive fluorometric labeling agent . When it reacts with aldehydes, it produces highly fluorescent imidazole derivatives. Researchers leverage this property to label and detect specific biomolecules, proteins, or other analytes in biological samples. The fluorescence allows for sensitive detection and quantification.

Mecanismo De Acción

Target of Action

The primary target of 1,2-Diamino-3,4-ethylenedioxybenzene is carbonyl-containing compounds . This compound acts as a fluorometric labeling agent, which means it can bind to these targets and emit fluorescence, making it useful in various biochemical applications .

Mode of Action

1,2-Diamino-3,4-ethylenedioxybenzene interacts with its targets through a reaction with carbonyl groups . This reaction results in the formation of a fluorescent product that can be detected using specific wavelengths of light .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can diffuse across biological membranes to reach its targets .

Result of Action

The primary result of 1,2-Diamino-3,4-ethylenedioxybenzene’s action is the production of a fluorescent signal. This signal can be used to track the location and movement of carbonyl-containing compounds in biological systems, providing valuable information about their roles and functions .

Action Environment

The action, efficacy, and stability of 1,2-Diamino-3,4-ethylenedioxybenzene can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other reactive substances, and the specific characteristics of the biological system in which it is used .

Safety and Hazards

When handling 1,2-Diamino-3,4-ethylenedioxybenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLTLOQUABGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402765 |

Source

|

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diamino-3,4-ethylenedioxybenzene | |

CAS RN |

320386-55-8 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxin-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320386-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)